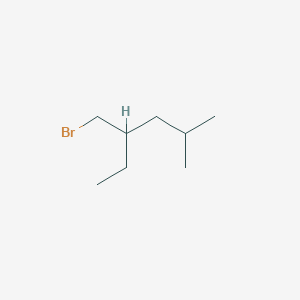
4-(Bromomethyl)-2-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-methylhexane is an organic compound characterized by a bromomethyl group attached to the fourth carbon of a 2-methylhexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methylhexane typically involves the bromination of 2-methylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 4-(Hydroxymethyl)-2-methylhexane, 4-(Cyanomethyl)-2-methylhexane.
Elimination: 2-Methyl-3-hexene.
Oxidation: 4-(Hydroxymethyl)-2-methylhexane, 4-(Carboxymethyl)-2-methylhexane.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-methylhexane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-2-methylhexane
- 4-(Iodomethyl)-2-methylhexane
- 4-(Hydroxymethyl)-2-methylhexane
Comparison
4-(Bromomethyl)-2-methylhexane is unique due to the presence of the bromine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
MSEWQYMTOKBUDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)
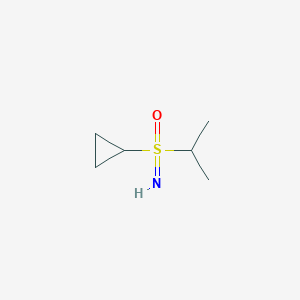

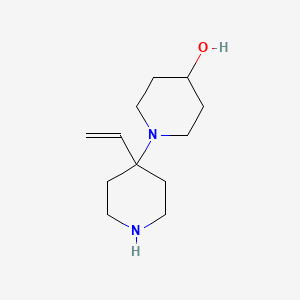
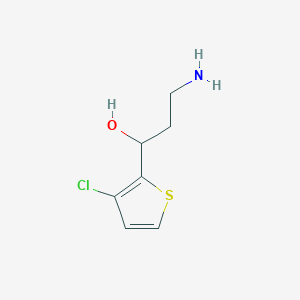
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
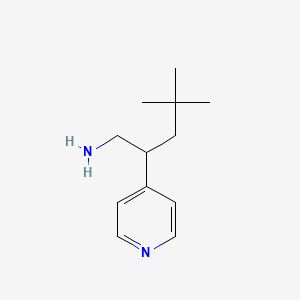
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
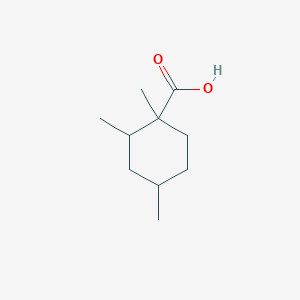
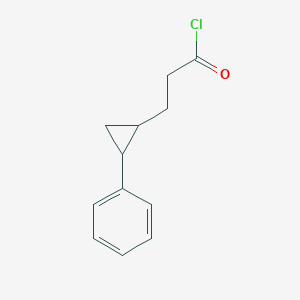
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
